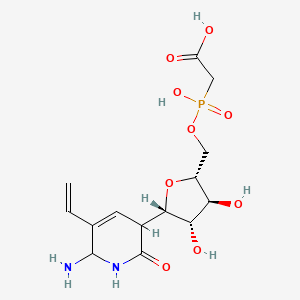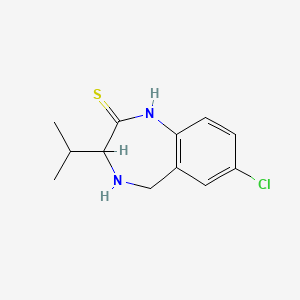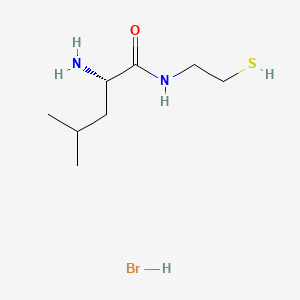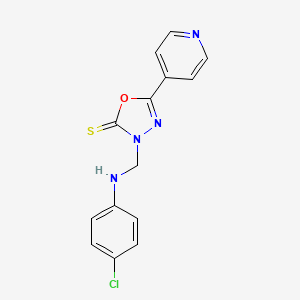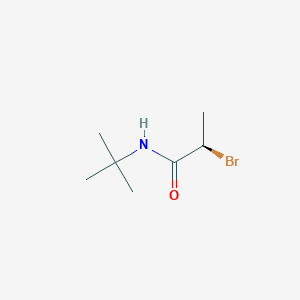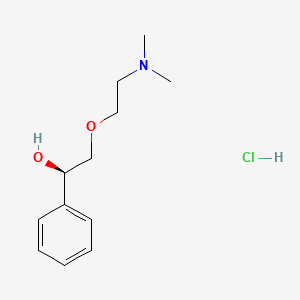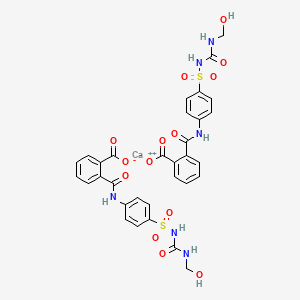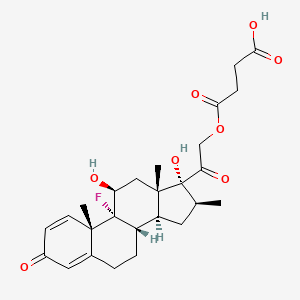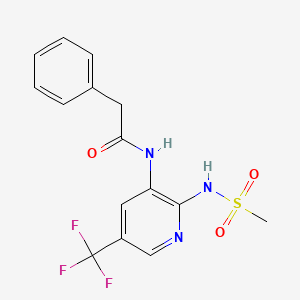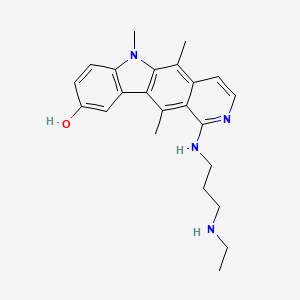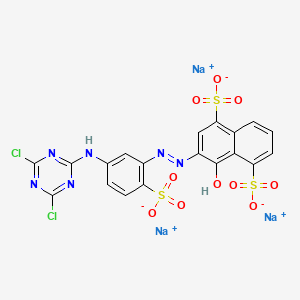
Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 3-[[5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalin-1,5-disulfonat ist eine komplexe organische Verbindung, die zur Klasse der Azofarbstoffe gehört. Azofarbstoffe zeichnen sich durch das Vorhandensein der funktionellen Gruppe (–N=N–) aus, die zwei symmetrische oder asymmetrische Alkyl- oder Arylreste miteinander verbindet. Diese Verbindung wird aufgrund ihrer leuchtenden Farbe und Stabilität in verschiedenen Industrien weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trisodium 3-[[5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalin-1,5-disulfonat umfasst in der Regel einen mehrstufigen Prozess. Die Ausgangsmaterialien umfassen 4,6-Dichlor-1,3,5-triazin und 4-Hydroxynaphthalin-1,5-disulfonsäure. Die Synthese beginnt mit der Diazotierung von 4-Hydroxynaphthalin-1,5-disulfonsäure, gefolgt von der Kupplung mit 5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl. Die Reaktion wird unter kontrollierten pH- und Temperaturbedingungen durchgeführt, um die Bildung der gewünschten Azoverbindung zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatische Steuerungssysteme, um die notwendigen Reaktionsparameter zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Trisodium 3-[[5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalin-1,5-disulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre Farbeigenschaften beeinflussen.
Reduktion: Reduktionsreaktionen können die Azobindung (–N=N–) aufbrechen und zur Bildung von Aminen führen.
Substitution: Der Triazinring kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumdithionit und Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So kann Oxidation zur Bildung von Chinonen führen, während Reduktion aromatische Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Trisodium 3-[[5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalin-1,5-disulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Farbstoff in verschiedenen chemischen Reaktionen verwendet, um Reaktionsmechanismen und Kinetiken zu untersuchen.
Biologie: In Färbetechniken für die Mikroskopie eingesetzt, um zelluläre Komponenten zu visualisieren.
Medizin: Aufgrund seiner Stabilität und Fähigkeit, Komplexe mit verschiedenen Biomolekülen zu bilden, wird es für die potenzielle Verwendung in Arzneimittel-Abgabesystemen untersucht.
Wirkmechanismus
Der Wirkmechanismus von Trisodium 3-[[5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalin-1,5-disulfonat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über die Azobindung (–N=N–) und den Triazinring. Die Verbindung kann stabile Komplexe mit verschiedenen Substraten bilden und deren Eigenschaften und Funktionen beeinflussen. Zu den beteiligten molekularen Pfaden gehören Elektronentransfer und Wasserstoffbrückenbindungs-Wechselwirkungen .
Wirkmechanismus
The mechanism of action of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate involves its interaction with molecular targets through the azo bond (–N=N–) and the triazine ring. The compound can form stable complexes with various substrates, affecting their properties and functions. The molecular pathways involved include electron transfer and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Trisodium 5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-sulfonato-1-naphthyl)azo]naphthalin-2,7-disulfonat
- Trisodium 5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonato-2-naphthyl)diazenyl]-2,7-naphthalindisulfonat
Einzigartigkeit
Was Trisodium 3-[[5-[(4,6-Dichlor-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalin-1,5-disulfonat von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus Triazinring und Azobindung, die außergewöhnliche Stabilität und leuchtende Farbeigenschaften bietet. Dies macht es besonders wertvoll für Anwendungen, die eine lang anhaltende und intensive Färbung erfordern .
Eigenschaften
CAS-Nummer |
85959-03-1 |
|---|---|
Molekularformel |
C19H9Cl2N6Na3O10S3 |
Molekulargewicht |
717.4 g/mol |
IUPAC-Name |
trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 |
InChI-Schlüssel |
XZOLNPXOULYRKE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


